molecular formula C8H13NO B3317649 8-Azabicyclo[5.2.0]nonan-9-one CAS No. 96850-68-9

8-Azabicyclo[5.2.0]nonan-9-one

Cat. No. B3317649
CAS RN: 96850-68-9
M. Wt: 139.19 g/mol
InChI Key: SLHBGSLJLMFFLM-UHFFFAOYSA-N
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Description

8-Azabicyclo[5.2.0]nonan-9-one is a chemical compound with the CAS Number: 96850-68-9 . It has a molecular weight of 139.2 and its IUPAC name is 8-azabicyclo [5.2.0]nonan-9-one .


Molecular Structure Analysis

The molecular structure of 8-Azabicyclo[5.2.0]nonan-9-one contains a total of 24 bonds. There are 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 seven-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 Beta-Lactam .

It has a storage temperature of room temperature .

Scientific Research Applications

Anticancer Chemotherapeutics

The bicyclo [3.3.1]nonane moiety, which is similar to 8-Azabicyclo[5.2.0]nonan-9-one, is predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Ion Receptors

Bicyclo [3.3.1]nonane derivatives have been successfully applied as ion receptors . This application is based on the ability of these compounds to interact with ions, which can be useful in various scientific and industrial applications.

Metallocycles

Metallocycles are cyclic compounds that contain one or more metal atoms in the ring. Bicyclo [3.3.1]nonane derivatives have found applications in the construction of metallocycles .

Molecular Tweezers

Molecular tweezers are a type of supramolecular host in which two arms can move relative to each other. Bicyclo [3.3.1]nonane derivatives have been used in the creation of these molecular tweezers .

Protecting Group Strategy

In organic chemistry, protecting groups are used to temporarily mask reactive groups to prevent unwanted reactions from occurring. The 8-Azabicyclo[5.2.0]nonan-9-one compound has been used in a unique protecting group strategy involving benzylidene acetal .

Antibacterial and Antifungal Activities

Compounds similar to 8-Azabicyclo[5.2.0]nonan-9-one have been synthesized and screened for their preliminary antibacterial and antifungal activities .

Safety and Hazards

The safety information for 8-Azabicyclo[5.2.0]nonan-9-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

8-azabicyclo[5.2.0]nonan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-6-4-2-1-3-5-7(6)9-8/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHBGSLJLMFFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo[5.2.0]nonan-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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